4-Bromocinnamaldehyde CAS number lookup
4-Bromocinnamaldehyde CAS number lookup
An In-depth Technical Guide to 4-Bromocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-Bromocinnamaldehyde is a halogenated aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Characterized by a bromine atom at the para-position of the phenyl ring and an α,β-unsaturated aldehyde functional group, this compound exhibits versatile reactivity, making it an intermediate of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 4-Bromocinnamaldehyde, encompassing its physicochemical properties, synthesis methodologies, chemical reactivity, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental considerations and safety protocols are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.
Introduction: The Strategic Importance of 4-Bromocinnamaldehyde
Cinnamaldehyde derivatives are a well-established class of compounds with diverse biological activities. The introduction of a bromine atom onto the phenyl ring, specifically at the para-position, significantly modulates the electronic properties and steric profile of the molecule. This substitution enhances its utility as a synthetic intermediate, providing a reactive handle for cross-coupling reactions while influencing the reactivity of the conjugated system. 4-Bromocinnamaldehyde, consequently, has emerged as a valuable precursor in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds, as well as in the development of advanced polymers and fluorescent probes.[1][2] Its α,β-unsaturated aldehyde moiety is particularly notable, acting as a Michael acceptor, which is a key mechanism for its interaction with biological nucleophiles like cysteine residues in enzymes.[2]
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of trans-4-Bromocinnamaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 49678-04-8 | [3][4][5] |
| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-enal | [5] |
| Synonyms | trans-4-Bromocinnamaldehyde, E-3-(4-Bromophenyl)-2-propenal | [3][5] |
| Molecular Formula | C₉H₇BrO | [3][4][6] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | Light yellow solid, powder, or crystal | [1][4] |
| Melting Point | 70-85 °C | [3][4] |
| Solubility | Soluble in methanol and chloroform | [4] |
| SMILES | BrC1=CC=C(/C=C/C=O)C=C1 | [3][5] |
| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N | [3][5] |
Synthesis and Mechanistic Considerations
The most direct and common industrial synthesis of 4-Bromocinnamaldehyde involves the electrophilic aromatic substitution of cinnamaldehyde.
Electrophilic Bromination of Cinnamaldehyde
This method leverages the regioselective bromination of the cinnamaldehyde benzene ring. The aldehyde group is a deactivating but ortho, para-directing group. However, steric hindrance at the ortho position makes the para position the favored site of substitution.
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Reaction: Cinnamaldehyde is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2]
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Mechanism: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") which is then attacked by the electron-rich phenyl ring. The para product is formed in high yield (typically 85-90%) due to electronic and steric factors.[2]
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Causality: The choice of a Lewis acid catalyst is critical for activating the brominating agent. The use of continuous-flow reactors in industrial settings is an experiential optimization that enhances safety, improves heat transfer, and maximizes yield by minimizing the formation of isomeric byproducts.[2]
Caption: Synthesis of 4-Bromocinnamaldehyde via Electrophilic Bromination.
Applications in Drug Discovery and Materials Science
The dual reactivity of the aldehyde and the aryl bromide functionalities makes 4-Bromocinnamaldehyde a versatile scaffold for building molecular complexity.
Precursor for Anticancer and Antimicrobial Agents
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Anticancer Research: The α,β-unsaturated aldehyde acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins.[2] This mechanism is exploited in the design of inhibitors for enzymes implicated in cancer, such as thioredoxin reductase.[2] The bromo-substituent can be further modified via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore a wider chemical space and optimize drug-target interactions.
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Antimicrobial Development: Condensation of the aldehyde group with primary amines yields Schiff bases (imines). Schiff bases derived from 4-Bromocinnamaldehyde have demonstrated significant broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.[2]
Caption: Drug discovery workflow starting from 4-Bromocinnamaldehyde.
Advanced Materials
The rigid, conjugated structure of 4-Bromocinnamaldehyde makes it a candidate for incorporation into polymers. Its integration can enhance properties such as thermal stability and introduce specific optoelectronic characteristics.[2] It is also used in the synthesis of fluorescent probes for biological imaging applications.[1]
Experimental Protocol: Synthesis via Arylcyclopropane Ring-Opening
This protocol provides an alternative synthesis route described in the literature, demonstrating the compound's accessibility through different chemical transformations. This self-validating system relies on standard laboratory techniques and characterization.
Objective: To synthesize 4-Bromocinnamaldehyde from an arylcyclopropane precursor.
Reference: This protocol is adapted from a general procedure found in publicly available chemical databases.[4]
Materials:
-
Arylcyclopropane precursor (e.g., 1-(4-bromophenyl)cyclopropane) (0.01 mol)
-
Sodium nitrite (NaNO₂) (0.69 g, 0.01 mol)
-
Trifluoroacetic acid (TFA) (5.2 g)
-
Chloroform (CHCl₃) (15 mL + 20 mL for extraction)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the arylcyclopropane (0.01 mol), trifluoroacetic acid (5.2 g), and chloroform (15 mL).
-
Cooling: Cool the mixture to 0–5 °C using an ice-water bath with continuous stirring. Causality: The reaction is exothermic, and low temperature is required to control the reaction rate and prevent side product formation.
-
Reagent Addition: Add sodium nitrite (0.69 g) in small portions over a period of 10–15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and helps maintain the low temperature.
-
Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20 °C) and stir for 1 hour.
-
Quenching: Pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) phase. Extract the aqueous phase twice more with 10 mL of chloroform each time.[4]
-
Washing and Drying: Combine all organic extracts and wash them twice with 30 mL of water to remove residual acid. Dry the organic phase over anhydrous magnesium sulfate.[4]
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Solvent Removal: Filter off the magnesium sulfate and remove the chloroform using a rotary evaporator.
-
Purification & Analysis: The resulting crude residue can be purified by crystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.[4]
Safety, Handling, and Storage
Proper handling of 4-Bromocinnamaldehyde is essential to ensure laboratory safety. The following guidelines are based on aggregated Safety Data Sheet (SDS) information.
| Hazard Category | GHS Classification & Statement | Precautionary Measures & PPE |
| Acute Toxicity | H302: Harmful if swallowed.[7][8] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] |
| Skin Irritation | H315: Causes skin irritation.[8] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation.[4][5][8] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
| Handling | May cause respiratory irritation.[7] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7] |
| Storage | Air sensitive. | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert gas atmosphere. |
Conclusion
4-Bromocinnamaldehyde is more than a simple chemical intermediate; it is a strategically functionalized molecule that provides a gateway to diverse and complex chemical entities. Its defined physicochemical properties, well-established synthesis routes, and versatile reactivity make it an invaluable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its chemical behavior and adhering to strict safety protocols, researchers can fully exploit its potential to drive innovation in their respective fields.
References
-
Trans-4-bromocinnamaldehyde | C9H7BrO | CID 6285035 - PubChem. Available at: [Link]
- CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents.
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